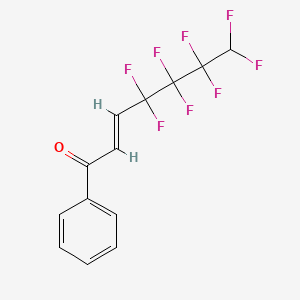

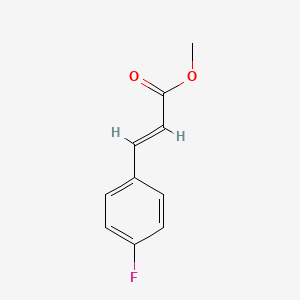

Methyl 4-fluorocinnamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of methyl 4-fluorocinnamate can be efficiently achieved through the esterification of 4-fluorocinnamic acid and methanol, utilizing strongly acidic cationic exchange resin as a catalyst. This method proves to be cost-efficient, less erosive to equipment, and suitable for large-scale preparation. The process yields this compound with high purity, as confirmed by thin layer chromatography, and its identity is further characterized by melting point, infrared spectrum (IR), and 1H nuclear magnetic resonance spectroscopy (1H NMR), achieving an optimum yield of 97.5% (C. Si, 2004).

Molecular Structure Analysis

This compound's molecular structure has been extensively studied through high-resolution spectroscopic techniques and quantum-chemical calculations. These studies reveal the electronic structure and spectroscopic properties of its lower excited singlet states, providing insights into its conformational behavior and interaction with water molecules. Such detailed structural analysis aids in understanding the compound's chemical behavior and potential for further chemical modifications (M. de Groot et al., 2008).

Chemical Reactions and Properties

This compound participates in various chemical reactions, highlighting its reactivity and utility in organic synthesis. Its involvement in nucleophilic addition reactions, for instance, underscores its versatility in forming complex organic structures. These reactions are crucial for the synthesis of compounds with potential antitumor properties, demonstrating the compound's significance in medicinal chemistry (R. Castle et al., 1965).

科学的研究の応用

Synthesis and Catalytic Applications

- Synthesis Process : Methyl 4-fluorocinnamate is synthesized via esterification of 4-fluorocinnamic acid and methanol, using strongly acidic cationic exchange resin as a catalyst. This method offers high yield (97.5%) and is cost-efficient and less erosive to equipment, making it suitable for large-scale production of chiral medicinal materials (Si, 2004).

Spectroscopy and Molecular Studies

- NMR Spectroscopy : The compound has been studied using 13C and 19F NMR spectroscopy, particularly in the context of substituted ethyl α-fluorocinnamates. Such studies are crucial for understanding the molecular structure and electronic environment of fluorocinnamates (Robinson, Stablein, & Slater, 1990).

Biomedical Applications

- Drug Delivery : Methylated derivatives of N-(4-N,N-dimethylaminocinnamyl) chitosan, related to this compound, have been explored for their potential in enhancing intestinal absorption of therapeutic macromolecules. These studies are vital for developing new drug delivery systems (Kowapradit et al., 2010).

Environmental and Biotechnological Applications

- Bioaugmentation in Wastewater Treatment : Studies have shown that bioaugmentation using specific bacterial strains can effectively remove fluorinated compounds like 4-fluorocinnamic acid from wastewater, highlighting its potential in environmental biotechnology (Amorim et al., 2013).

Biodegradation Studies

- Complete Biodegradation : Research involving bacterial strains has demonstrated the complete biodegradation of 4-fluorocinnamic acid, indicating the environmental applications of these microorganisms in degrading synthetic compounds (Hasan et al., 2010).

Chemotherapy Research

- DNA Methylation and Cancer Treatment : Investigations into the DNA methylation status of key cell-cycle regulators, such as CDKNA2/p16, under chemotherapy with agents like 5-fluorouracil, have provided insights into treatment responses in breast cancer (Klajic et al., 2014).

Spectroscopic Analysis

- High-Resolution Spectroscopy : this compound has been extensively studied using high-resolution spectroscopy, revealing important information about the conformational heterogeneity and excited state dynamics of this compound (de Groot et al., 2008).

特性

IUPAC Name |

methyl (E)-3-(4-fluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNCAEKOZRUMTB-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is a cost-effective method for synthesizing Methyl 4-fluorocinnamate?

A1: The research highlights a cost-efficient method for synthesizing this compound using strongly acidic cationic exchange resin as a catalyst for the esterification of 4-fluorocinnamic acid and methanol []. This method resulted in a 97.5% yield of this compound, confirmed by melting point, IR, and 1H NMR analysis []. The use of the resin also offers advantages such as reduced equipment corrosion and suitability for large-scale production [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。